molecular formula C17H20N4O3S2 B2575382 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851970-19-9

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2575382
CAS No.: 851970-19-9
M. Wt: 392.49
InChI Key: MGZNCTZJEFHRHS-UHFFFAOYSA-N
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Description

5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable dioxaspiro compound and an azaspiro compound under acidic or basic conditions.

    Introduction of the thiophene moiety: This step involves the coupling of a thiophene derivative with the spirocyclic intermediate using a palladium-catalyzed cross-coupling reaction.

    Formation of the triazolo-thiazole ring system: This can be accomplished through a cyclization reaction involving a suitable precursor under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(pyridyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Uniqueness

The uniqueness of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-11-18-16-21(19-11)15(22)14(26-16)13(12-3-2-10-25-12)20-6-4-17(5-7-20)23-8-9-24-17/h2-3,10,13,22H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNCTZJEFHRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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